molecular formula C6H14O2 B086269 3-Isopropoxy-1-propanol CAS No. 110-48-5

3-Isopropoxy-1-propanol

Cat. No. B086269
CAS RN: 110-48-5
M. Wt: 118.17 g/mol
InChI Key: GBSGXZBOFKJGMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Isopropoxy-1-propanol-related compounds involves complex chemical processes, including asymmetric synthesis and metabolic pathways. For instance, the asymmetric synthesis of diastereomeric benzylic hydroxylation metabolites of metoprolol highlights the intricate steps required to produce specific isomers of related compounds (Shetty & Nelson, 1988). This process involves multistep synthesis and reduction reactions, underscoring the complexity of synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of 3-Isopropoxy-1-propanol and its derivatives can be analyzed through various spectroscopic and computational methods. Studies have focused on understanding the internal rotational barriers, thermochemical properties, and molecular interactions of similar compounds. For example, the structures, rotational barriers, and thermochemical properties of related alkoxy and hydroxyalkyl radicals have been computed, offering insights into their behavior and properties at the molecular level (Sun & Bozzelli, 2002).

Chemical Reactions and Properties

3-Isopropoxy-1-propanol undergoes various chemical reactions, including hydroxylation and oxidation processes. These reactions are significant for understanding its behavior in biological and environmental contexts. For example, the metabolic aromatic hydroxylation of related compounds provides insights into how such molecules are processed in biological systems, which is crucial for pharmaceutical applications (Nelson & Burke, 1979).

Physical Properties Analysis

The physical properties of 3-Isopropoxy-1-propanol, such as density, viscosity, and speed of sound in mixtures, are critical for its application in various industries. Studies have explored these properties in binary liquid mixtures, providing valuable data for applications in formulations and process engineering (Kaur & Dubey, 2016).

Chemical Properties Analysis

Understanding the chemical properties of 3-Isopropoxy-1-propanol, including its reactivity with other substances and its stability under different conditions, is essential for its safe and effective use. The reaction dynamics with propanol isomers, for example, provide insights into its behavior in chemical processes and potential applications in synthesis and manufacturing (Li, Kamasah, & Suits, 2019).

Scientific Research Applications

  • Intermolecular Interactions and Properties in Mixtures : Research on molecular interactions in mixtures containing alcohols like 1-propanol and 2-propanol offers insights into their physical and chemical properties. These studies focus on properties such as densities, speeds of sound, viscosities, and molecular interactions in binary mixtures, which are crucial for understanding the behavior of 3-Isopropoxy-1-propanol in various applications (Kaur & Dubey, 2016).

  • Biosynthesis and Biocatalysis : Research into the biosynthesis of chiral intermediates for antidepressants, using carbonyl reductases engineered for specific substrates, highlights the potential for using 3-Isopropoxy-1-propanol and related compounds in pharmaceutical synthesis and biocatalytic processes (Shao et al., 2020).

  • Catalysis and Polymerization : The study of reactions involving compounds like 2,2‘-Methylenebis(4-chloro-6-isopropyl-3-methylphenol) and its interaction with 2-propanol (a structural analog of 3-Isopropoxy-1-propanol) provides insights into the development of catalysts for ring-opening polymerization, potentially applicable in materials science and polymer chemistry (Chen et al., 2001).

  • Atmospheric Chemistry and Environmental Impact : The study of atmospheric degradation of similar compounds, like 3-ethoxy-1-propanol, by reactions with various radicals, offers an understanding of the environmental impact and atmospheric behavior of 3-Isopropoxy-1-propanol, which is essential for assessing its ecological footprint (Aranda et al., 2021).

  • Thermal Decomposition and Kinetics : Research on the thermal decomposition of alcohols, including propanols, provides insights into their thermal stability and reaction kinetics, which are crucial for processes involving high temperatures, such as industrial manufacturing or energy production (Milanes et al., 2012).

  • Fuel and Energy Applications : Studies on the combustion behavior of isopropanol and its blends with gasoline at engine-relevant conditions indicate potential applications of 3-Isopropoxy-1-propanol in biofuels and as a fuel additive, highlighting its importance in sustainable energy research (Saggese et al., 2020).

  • Medical and Pharmaceutical Applications : Research into beta-adrenergic blocking agents, including compounds structurally similar to 3-Isopropoxy-1-propanol, shows its potential in the development of cardiovascular drugs and treatments for heart diseases (Smith & Tucker, 1977).

properties

IUPAC Name

3-propan-2-yloxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-6(2)8-5-3-4-7/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSGXZBOFKJGMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10149090
Record name 1-Propanol, 3-isopropoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10149090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropoxy-1-propanol

CAS RN

110-48-5
Record name 3-(1-Methylethoxy)-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isopropoxy-1-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Isopropoxy-1-propanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221256
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Propanol, 3-isopropoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10149090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ISOPROPOXY-1-PROPANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NEA8L5L2Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GD Yadav, DP Tekale - Catalysis Today, 2014 - Elsevier
… sites leads to formation of 3-isopropoxy-1-propanol (ES) and water (WS) on the catalytic sites(3) A S + B S ⇌ K 2 E S + W S Desorption of 3-isopropoxy-1-propanol and water is shown as…
Number of citations: 13 www.sciencedirect.com
R Ou, C Chang, Y Zeng, X Zhang, M Fu, L Fan, P Chen… - Chemosphere, 2022 - Elsevier
Automotive painting plants are important emission sources of volatile organic compounds (VOCs) that contribute significantly to ground-level ozone (O₃) pollution in atmosphere. Here, …
Number of citations: 9 www.sciencedirect.com

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